molecular formula C10H16O4 B3056169 Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate CAS No. 6947-04-2

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

Cat. No.: B3056169
CAS No.: 6947-04-2
M. Wt: 200.23 g/mol
InChI Key: PYSBINZYCZKICB-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate is a chemical compound known for its unique structural features and versatile applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected cyclic structure. The presence of the 1,4-dioxaspiro[4.4]nonane moiety imparts distinctive chemical properties, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the reaction of ethyl 7-oxononanoate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which subsequently undergoes spirocyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate has found applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, especially in designing novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic core but lacks the ester functional group.

    Cyclopentanone ethylene ketal: Another spiro compound with similar structural features but different functional groups.

Uniqueness: Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate stands out due to the presence of both the spirocyclic structure and the ester functional group. This combination imparts unique reactivity and versatility, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.4]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-12-9(11)8-3-4-10(7-8)13-5-6-14-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBINZYCZKICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288721
Record name ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-04-2
Record name NSC57393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate was synthesized in a manner similar to the synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, but with ethyl 3-oxocyclopentanecarboxylate substituted for ethyl 4-oxocyclohexanecarboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
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Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
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Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
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Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
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Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate
Reactant of Route 6
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate

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